REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[CH2:14]([NH2:19])[CH2:15][CH2:16][CH2:17][NH2:18]>C1(C)C=CC=CC=1.O>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH:18][CH2:17][CH2:16][CH2:15][CH2:14][NH:19][C:9](=[O:10])[C:8]2[CH:7]=[CH:6][C:5]([C:1]([O:3][CH3:4])=[O:2])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2]
|
Name
|
|
Quantity
|
19.07 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 40 minutes while the temperature of the reaction mixture
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
A white solid formed immediately
|
Type
|
CUSTOM
|
Details
|
The solid was collected on a frit
|
Type
|
WASH
|
Details
|
washed with toluene, water, 5% HCl, and water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from DMF
|
Type
|
CUSTOM
|
Details
|
gave white crystals which
|
Type
|
CUSTOM
|
Details
|
were dried in a vacuum oven at 60° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)C1=CC=C(C(=O)NCCCCNC(C2=CC=C(C=C2)C(=O)OC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |